molecular formula C10H18O B14307831 2,4-Dimethylbicyclo[2.2.2]octan-2-ol CAS No. 112358-67-5

2,4-Dimethylbicyclo[2.2.2]octan-2-ol

Cat. No.: B14307831
CAS No.: 112358-67-5
M. Wt: 154.25 g/mol
InChI Key: DTKNGRMAKNQLTL-UHFFFAOYSA-N
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Description

2,4-Dimethylbicyclo[2.2.2]octan-2-ol is a bicyclic compound featuring a unique structure with two methyl groups and a hydroxyl group attached to a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and strain-free system, which makes it a valuable target in synthetic organic chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbicyclo[2.2.2]octan-2-ol typically involves the Diels-Alder reaction followed by ring-closing metathesis. The process begins with the preparation of a Diels-Alder adduct from cyclooctatetraene and maleic anhydride. This adduct is then treated with aniline in the presence of triethylamine in toluene at elevated temperatures to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of transition metal catalysts can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbicyclo[2.2.2]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups and hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Dimethylbicyclo[2.2.2]octan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethylbicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the rigid bicyclic framework can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylbicyclo[2.2.2]octan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

112358-67-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,4-dimethylbicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C10H18O/c1-9-5-3-8(4-6-9)10(2,11)7-9/h8,11H,3-7H2,1-2H3

InChI Key

DTKNGRMAKNQLTL-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)C(C2)(C)O

Origin of Product

United States

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